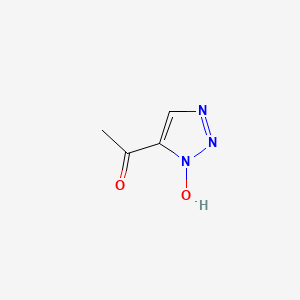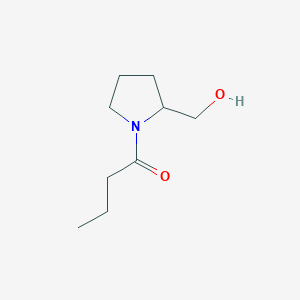
2-(Oxolan-2-yl)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-2-yl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.2 g/mol . It is characterized by the presence of an oxolane ring attached to a pyridine ring, with a nitrile group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 2-(Oxolan-2-yl)pyridine-4-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with oxirane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the pyridine ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques and equipment are employed to ensure the compound’s consistency and quality.
化学反応の分析
2-(Oxolan-2-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(Oxolan-2-yl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a precursor for drug development.
作用機序
The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to cellular processes and pathways, which are the subject of ongoing research .
類似化合物との比較
2-(Oxolan-2-yl)pyridine-4-carbonitrile can be compared to other similar compounds, such as:
2-(Oxolan-2-yl)oxolane: This compound has a similar oxolane ring structure but lacks the pyridine and nitrile groups, resulting in different chemical properties and reactivity.
4-[(Oxolan-2-yl)methyl]amino}pyridine-2-carbonitrile:
The uniqueness of this compound lies in its combination of an oxolane ring, a pyridine ring, and a nitrile group, which together confer distinct chemical properties and reactivity patterns .
特性
IUPAC Name |
2-(oxolan-2-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h3-4,6,10H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCBNJARMKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554474 |
Source


|
| Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-33-6 |
Source


|
| Record name | 2-(Oxolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)



![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)




![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)

